molecular formula C10H10N2O3 B2985956 Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1254170-86-9

Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2985956
CAS No.: 1254170-86-9
M. Wt: 206.201
InChI Key: MHHJKJLTGNZBDE-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1254170-86-9) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol . It features a hydroxy group at the 6-position of the imidazo[1,2-a]pyridine core, which confers distinct physicochemical and biological properties. The compound is typically stored under nitrogen at 2–8°C to preserve stability and is synthesized via condensation reactions involving aminopyridine and ethyl bromopyruvate derivatives . Its purity (≥98% by HPLC) and structural features make it a valuable intermediate in medicinal chemistry, particularly for developing kinase inhibitors, anticonvulsants, and antiviral agents .

Properties

IUPAC Name

ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)8-6-12-5-7(13)3-4-9(12)11-8/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHJKJLTGNZBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl glyoxylate in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde derivative, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Analogues

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications/Properties References
Ethyl 6-hydroxyimidazo[...]-2-carboxylate (1254170-86-9) 6-OH C₁₀H₁₀N₂O₃ 206.20 N/A N/A Pharmaceutical intermediate
Ethyl 8-bromo-6-methylimidazo[...]-2-carboxylate (847446-55-3) 8-Br, 6-CH₃ C₁₁H₁₂BrN₂O₂ 283.14 N/A 83.3 Chemical intermediate
Ethyl 6-bromo-8-fluoroimidazo[...]-2-carboxylate (1260763-32-3) 6-Br, 8-F C₁₀H₈BrFN₂O₂ 287.09 N/A N/A Anticancer research
Ethyl 5-methylimidazo[...]-2-carboxylate (N/A) 5-CH₃ C₁₀H₁₂N₂O₂ 202.22 N/A 52.6 HIF-1α inhibitors
Ethyl 6-aminoimidazo[...]-2-carboxylate (158980-21-3) 6-NH₂ C₁₀H₁₁N₃O₂ 205.22 N/A N/A Antiproliferative agents
  • Hydroxy vs.
  • Methyl vs. Amino Substituents: Methyl groups (e.g., 5-CH₃ in ) improve lipophilicity, favoring blood-brain barrier penetration, while amino groups (6-NH₂ in ) enhance interactions with biological targets via hydrogen bonding.

Biological Activity

Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes the current understanding of its biological activity, including its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C10H10N2O3
  • Molecular Weight : 206.2 g/mol
  • CAS Number : 1254170-86-9
  • IUPAC Name : this compound

The compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities. Its hydroxy and carboxylate functional groups are critical for its interaction with biological targets.

Antiviral Properties

Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit significant antiviral activity. Notably, studies have shown that ethyl derivatives can inhibit the replication of the hepatitis B virus (HBV). In a study evaluating various compounds, some derivatives demonstrated IC50 values ranging from 1.3 to 9.1 µM against HBV in HepG2.2.15 cells, indicating strong antiviral potential .

Antimicrobial Effects

Compounds with similar structures have been reported to possess antimicrobial properties. This compound may exhibit activity against multidrug-resistant strains of bacteria and fungi. Preliminary investigations suggest that these compounds can inhibit the growth of Staphylococcus pneumoniae and other pathogens .

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral replication or cellular proliferation.
  • Receptor Interaction : It could interact with various receptors or proteins that play a role in disease processes.
  • Gene Expression Modulation : Changes in gene expression patterns have been observed with similar compounds, suggesting a potential for this compound to influence cellular functions at the transcriptional level .

Case Studies and Research Findings

A summary of relevant studies is presented below:

StudyFocusFindings
Liu et al., 2010Anti-HBV ActivityIdentified several derivatives with IC50 values between 1.3 - 9.1 µM against HBV .
Chen et al., 2011Synthesis & CytotoxicityEvaluated cytotoxicity in HepG2 cells; some derivatives showed promising anti-HBV activity .
Recent InvestigationsAntimicrobial ActivitySuggested efficacy against multidrug-resistant strains; specific data on ethyl derivative pending .

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